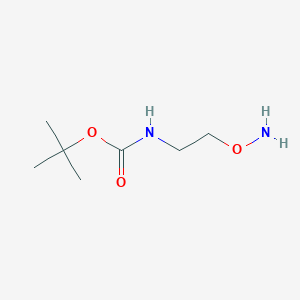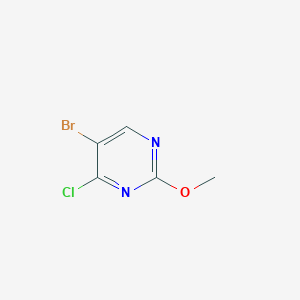
2,7-Dibromotriphenylene
Übersicht
Beschreibung
2,7-Dibromotriphenylene is a chemical compound with the CAS number 888041-37-0 . It has a molecular weight of 386.09 . This compound is a solid at room temperature .
Synthesis Analysis
The synthesis of 2,7-Dibromotriphenylene involves a process known as On-Surface Stepwise Dehalogenative Homocoupling . This process occurs on an Au(111) surface . The length and morphology of the carbon-carbon coupling chain are adjusted by stepwise thermal excitation .Molecular Structure Analysis
The molecular formula of 2,7-Dibromotriphenylene is C18H10Br2 . This indicates that the molecule consists of 18 carbon atoms, 10 hydrogen atoms, and 2 bromine atoms .Chemical Reactions Analysis
The chemical reactions involving 2,7-Dibromotriphenylene primarily involve dehalogenative homocoupling . This process occurs on an Au(111) surface and results in the formation of oligomer and long straight chains .Physical And Chemical Properties Analysis
2,7-Dibromotriphenylene is a solid at room temperature . It has a molecular weight of 386.09 . The compound is highly stable and does not react with water or air.Wissenschaftliche Forschungsanwendungen
Organic Semiconductors
2,7-Dibromotriphenylene is a valuable building block in the field of organic semiconductors. Its bromine substituents make it an excellent candidate for further functionalization through coupling reactions, which is essential for creating conjugated systems . These conjugated systems are the backbone of organic semiconductor materials, which are used in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) .
Material Science
In material science, 2,7-Dibromotriphenylene is utilized for synthesizing small molecule semiconductor building blocks. These blocks serve as precursors for materials with specific electronic properties, which can be tailored for use in sensors, coatings, and other advanced materials .
Conducting Polymer Research
The compound plays a role in the synthesis of conducting polymers. By integrating into the polymer backbone, it can influence the electrical conductivity and stability of the resulting material, making it suitable for use in electronics, energy storage, and sensing applications .
Electronics
2,7-Dibromotriphenylene’s derivatives are integral in the development of electronic components. They can be used to create materials with specific charge transport properties, which are critical for the performance of electronic devices .
Photonics
In photonics, this compound is used to develop materials that can manipulate light. These materials have applications in optical fibers, waveguides, and photonic crystals, which are essential for telecommunications, imaging, and computing technologies .
Optoelectronics
2,7-Dibromotriphenylene derivatives are important in optoelectronics, particularly in the creation of components that interact with light, such as photodetectors and solar cells. The compound’s ability to influence the electronic structure of materials makes it valuable for tuning the optoelectronic properties required in these applications .
Safety And Hazards
Eigenschaften
IUPAC Name |
2,7-dibromotriphenylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Br2/c19-11-5-7-15-16-8-6-12(20)10-18(16)14-4-2-1-3-13(14)17(15)9-11/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGPBYGXGRDFQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583088 | |
| Record name | 2,7-Dibromotriphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dibromotriphenylene | |
CAS RN |
888041-37-0 | |
| Record name | 2,7-Dibromotriphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-Dibromotriphenylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-([1,1'-Biphenyl]-4-yl)-6-oxohexanoic acid](/img/structure/B1284139.png)






![1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1284168.png)


![2-Azaspiro[3.5]nonane](/img/structure/B1284174.png)

